molecular formula C11H9BrN4O2S B11983478 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-1,2,3-thiadiazole-5-carbohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-1,2,3-thiadiazole-5-carbohydrazide

Cat. No.: B11983478
M. Wt: 341.19 g/mol
InChI Key: RRYHYBRJBYHZIG-WLRTZDKTSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-1,2,3-thiadiazole-5-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-1,2,3-thiadiazole-5-carbohydrazide typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-methyl-1,2,3-thiadiazole-5-carbohydrazide under reflux conditions in ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, to facilitate the condensation process. The resulting product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-1,2,3-thiadiazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde derivatives.

    Reduction: Formation of 5-bromo-2-hydroxybenzylamine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-1,2,3-thiadiazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The Schiff base moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiadiazole ring may also interact with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-1,2,3-thiadiazole-5-carbohydrazide is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with specific desired properties.

Properties

Molecular Formula

C11H9BrN4O2S

Molecular Weight

341.19 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-methylthiadiazole-5-carboxamide

InChI

InChI=1S/C11H9BrN4O2S/c1-6-10(19-16-14-6)11(18)15-13-5-7-4-8(12)2-3-9(7)17/h2-5,17H,1H3,(H,15,18)/b13-5+

InChI Key

RRYHYBRJBYHZIG-WLRTZDKTSA-N

Isomeric SMILES

CC1=C(SN=N1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O

Canonical SMILES

CC1=C(SN=N1)C(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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